molecular formula C19H28N2O3S B1243124 (8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine

(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine

Cat. No. B1243124
M. Wt: 364.5 g/mol
InChI Key: UMGBFFAJXFXOIL-MNEFBYGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine is a naphthyridine derivative.

Scientific Research Applications

PET Imaging Ligand Development

This compound has been evaluated as a potential positron emission tomography (PET) imaging ligand for central α2-adrenoceptors in rat brain (Hume et al., 1996). Its binding to α2-adrenoceptors was found to be selective, indicating potential for PET imaging applications.

α2-Adrenoceptor Antagonism Studies

Research on the structure-affinity relationships of derivatives of this compound at α-adrenoceptors revealed that they demonstrate high affinity for α2-adrenoceptors, but are not selective for α2A or α2B subtypes (Clark et al., 1991). This property makes them significant for studying α2-adrenoceptor antagonism.

Autoradiography and Receptor Binding

This compound has been used in autoradiography studies in mice, demonstrating significant binding differences in α2-adrenoceptor subtypes between wild-type and knockout mice (Fagerholm et al., 2004). This finding is crucial for understanding the role and distribution of α2-adrenoceptors in the brain.

Pharmacological Profiling

RS-15385-197, a derivative of this compound, has been evaluated for its antagonist properties at α2-adrenoceptors. It showed remarkable selectivity and potency, making it a valuable tool for studying the physiological roles of α2-adrenoceptors (Brown et al., 1993).

properties

Product Name

(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine

Molecular Formula

C19H28N2O3S

Molecular Weight

364.5 g/mol

IUPAC Name

(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine

InChI

InChI=1S/C19H28N2O3S/c1-3-25(22,23)21-9-4-5-15-13-20-10-8-14-11-16(24-2)6-7-17(14)19(20)12-18(15)21/h6-7,11,15,18-19H,3-5,8-10,12-13H2,1-2H3/t15-,18+,19+/m1/s1

InChI Key

UMGBFFAJXFXOIL-MNEFBYGVSA-N

Isomeric SMILES

CCS(=O)(=O)N1CCC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C=C(C=C4)OC

Canonical SMILES

CCS(=O)(=O)N1CCCC2C1CC3C4=C(CCN3C2)C=C(C=C4)OC

synonyms

(8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(ethylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine
RS 79948
RS 79948-197
RS-79948
RS-79948-197
RS79948

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine
Reactant of Route 2
Reactant of Route 2
(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine
Reactant of Route 3
(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine
Reactant of Route 4
(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine
Reactant of Route 5
(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine
Reactant of Route 6
(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine

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